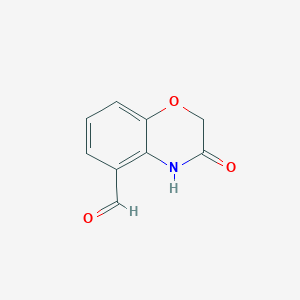

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQERLCYNQAMNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxo 4h 1,4 Benzoxazine 5 Carbaldehyde and Its Analogues

Classical Approaches to 1,4-Benzoxazinone Synthesis

Traditional methods for the synthesis of 1,4-benzoxazinones have long been established, primarily relying on cyclocondensation and reductive cyclization strategies. These approaches are valued for their reliability and the use of readily available starting materials.

Cyclocondensation Reactions (e.g., 2-aminophenols with α-keto esters)

Cyclocondensation reactions represent a direct and widely used method for the formation of the 1,4-benzoxazinone ring system. A prominent example is the reaction between 2-aminophenols and α-keto esters or their analogues. This approach typically proceeds under thermal conditions and can be facilitated by acid or base catalysis.

A notable development in this area is the use of α-keto acids as reaction partners for 2-aminophenols. This method offers an environmentally friendly approach by utilizing water as the solvent and proceeding without the need for a catalyst. The reaction involves the condensation of the amino group of the 2-aminophenol (B121084) with the keto group of the α-keto acid, followed by an intramolecular cyclization to form the benzoxazinone (B8607429) ring. This catalyst-free approach in water has been shown to produce various benzoxazinone derivatives in high yields. nih.govrsc.org

Key features of this methodology include high efficiency, with yields often reaching up to 99%, and a broad substrate scope that tolerates both electron-donating and electron-withdrawing groups on the aromatic rings of the reactants. nih.gov The purification of the products is often straightforward, involving simple filtration and washing. nih.gov

Table 1: Examples of Cyclocondensation of 2-Aminophenols with α-Keto Acids This table is interactive and can be sorted by clicking on the column headers.

| 2-Aminophenol Derivative | α-Keto Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Phenylglyoxylic acid | 2-Phenyl-2H-1,4-benzoxazin-3(4H)-one | 95 | nih.gov |

| 4-Methyl-2-aminophenol | Phenylglyoxylic acid | 6-Methyl-2-phenyl-2H-1,4-benzoxazin-3(4H)-one | 92 | nih.gov |

| 4-Chloro-2-aminophenol | Phenylglyoxylic acid | 6-Chloro-2-phenyl-2H-1,4-benzoxazin-3(4H)-one | 96 | nih.gov |

| 2-Aminophenol | Pyruvic acid | 2-Methyl-2H-1,4-benzoxazin-3(4H)-one | 85 | nih.gov |

Reductive Cyclization Strategies (e.g., 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts)

Reductive cyclization offers an alternative pathway to the 1,4-benzoxazinone core, starting from ortho-substituted nitroarenes. A key example of this strategy is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts. This method involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with the adjacent ester or nitrile function to form the heterocyclic ring.

A simple and effective system for this transformation is the use of iron powder in acetic acid (Fe/AcOH). ijsr.netresearchgate.netresearchgate.net This reagent combination serves as a mild and efficient reducing agent for the nitro group, facilitating the subsequent cyclization in a one-pot manner. This method is noted for its compatibility with a wide range of functional groups, allowing for the synthesis of diverse 1,4-benzoxazinone analogues with good to excellent yields. ijsr.netresearchgate.net The starting 2-(2-nitrophenoxy)acetonitrile adducts are typically prepared through the O-alkylation of 2-nitrophenols. ijsr.net

Table 2: Reductive Cyclization of 2-(2-Nitrophenoxy)acetonitrile Adducts using Fe/AcOH This table is interactive and can be sorted by clicking on the column headers.

| Substituent on Nitrophenol | Substituent on Acetonitrile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H | H | 2H-1,4-Benzoxazin-3(4H)-one | 92 | researchgate.net |

| 4-Methyl | H | 6-Methyl-2H-1,4-benzoxazin-3(4H)-one | 90 | researchgate.net |

| 4-Chloro | H | 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | 95 | researchgate.net |

| H | Methyl | 2-Methyl-2H-1,4-benzoxazin-3(4H)-one | 88 | researchgate.net |

Advanced Synthetic Techniques for 3-Oxo-4H-1,4-benzoxazines

To overcome some of the limitations of classical methods, such as harsh reaction conditions or limited substrate scope, several advanced synthetic techniques have been developed. These modern approaches often offer greater efficiency, milder conditions, and access to a broader range of molecular diversity.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials. This approach enhances efficiency by minimizing the number of synthetic steps and purification procedures.

A notable example is the one-pot, three-component synthesis of 3,4-dihydro-2H-benzo[b] ijsr.netresearchgate.netoxazine (B8389632) analogues. researchgate.net This strategy can involve the reaction of a 2-aminophenol, an aldehyde, and a phenacyl bromide in the presence of a mild base. The reaction proceeds through the in-situ formation of a Schiff base, followed by alkylation and subsequent intramolecular cyclization. researchgate.net This methodology has been shown to produce a variety of functionally substituted benzoxazine (B1645224) scaffolds in moderate to excellent yields, often with high diastereoselectivity. researchgate.net

Transition-Metal-Catalyzed Approaches (e.g., Palladium-catalyzed)

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the 1,4-benzoxazinone ring is no exception. Palladium-catalyzed reactions, in particular, have been effectively employed for the intramolecular C-O bond formation required for the cyclization.

This approach typically involves the use of a palladium catalyst, often in combination with a suitable ligand such as a bulky phosphine (B1218219) (e.g., PtBu3), to facilitate the intramolecular etherification of an aryl halide precursor. ijsr.netresearchgate.net The reaction proceeds under relatively mild conditions using weak bases like cesium carbonate (Cs2CO3). researchgate.net A significant advantage of this method is its tolerance of a wide array of functional groups, allowing for the synthesis of complex and polyfunctionalized benzoxazinone derivatives. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained widespread adoption as a technique to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced reaction times. The synthesis of 3-oxo-4H-1,4-benzoxazines has greatly benefited from this technology.

Microwave irradiation can be effectively combined with other synthetic strategies, such as one-pot and multicomponent reactions. For instance, the one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines from 2-aminophenols and 2-bromoalkanoates can be significantly enhanced under microwave heating. researchgate.netarkat-usa.org This method involves a base-mediated O-alkylation followed by an intramolecular amidation, with the microwave energy facilitating the cyclization step, especially for less reactive substrates. arkat-usa.org Similarly, multicomponent reactions for the synthesis of 3,4-dihydro-2H-benzo[b] ijsr.netresearchgate.netoxazines from 2-aminophenols, aldehydes, and phenacyl bromides have been shown to be more efficient under microwave irradiation, leading to improved yields and shorter reaction times.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 1,4-Benzoxazine Derivative This table is interactive and can be sorted by clicking on the column headers.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Good | |

| Microwave Irradiation | A few minutes | Excellent |

Photo-Induced Intramolecular Cyclization

Photo-induced cyclization represents a modern, metal-free approach to constructing the 1,4-benzoxazine core under mild conditions. This methodology leverages the energy of visible light to initiate intramolecular ring-closing reactions, offering an efficient route to these heterocyclic systems.

Researchers have demonstrated the synthesis of sulfonamidylated benzoxazines through a photo-induced radical cyclization process. rsc.org In this method, N-Sulfonylaminopyridinium salts act as sulfonamidyl radical sources, which, upon photo-irradiation, react with substrates like N-(2-vinylphenyl)amides to form the benzoxazine ring. This reaction proceeds smoothly at ambient temperature, highlighting the mildness of photochemical methods. rsc.org

Another facile one-pot synthesis of tricyclo-1,4-benzoxazines has been developed using visible-light photoredox catalysis. researchgate.net This metal-free intramolecular cyclization of indole (B1671886) derivatives is efficient and can be performed in an open flask, making it scalable and practical for creating compound libraries for further study. researchgate.net Similarly, a formal [4+2] cycloaddition of oximes with o-hydroxybenzyl alcohols has been achieved under visible light-based organocatalytic conditions to produce 1,3-benzoxazine derivatives. rsc.org This reaction proceeds through the photoisomerization of oximes, followed by cyclization and isomerization, and is noted for its broad substrate scope and mild conditions. rsc.org

Table 1: Examples of Photo-Induced Cyclization for Benzoxazine Synthesis

| Starting Material | Catalyst/Conditions | Product Type | Reference |

| N-(2-vinylphenyl)amides | Visible Light, N-Sulfonylaminopyridinium salts | Sulfonamidylated Benzoxazines | rsc.org |

| Indole derivatives | Visible Light, Photoredox catalyst (metal-free) | Tricyclo-1,4-benzoxazines | researchgate.net |

| Oximes and o-hydroxybenzyl alcohols | Visible Light, Organocatalyst, TsOH | 1,3-Benzoxazine derivatives | rsc.org |

Buchwald Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. wikipedia.orgyoutube.com This reaction is instrumental in the intramolecular cyclization step required for the synthesis of the 3-oxo-4H-1,4-benzoxazine core from appropriate precursors, typically involving an aryl halide and an amine.

The utility of this reaction stems from its broad substrate scope and tolerance for various functional groups, overcoming the limitations of older methods for aryl amine synthesis. wikipedia.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired C-N coupled product and regenerate the catalyst. wikipedia.orgyoutube.com The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, base, and palladium source. beilstein-journals.orgresearchgate.net Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, are known to significantly enhance reaction rates and yields. youtube.com

While direct examples detailing the synthesis of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde via Buchwald-Hartwig amination are not prevalent in the provided sources, the application of this methodology for constructing the core 1,4-benzoxazine ring is well-established. For instance, the intramolecular C-N bond formation can be achieved by starting with a suitably substituted 2-halophenol derivative that has been O-alkylated with an α-haloamide. The subsequent palladium-catalyzed intramolecular amination would furnish the 3-oxo-1,4-benzoxazine ring system.

Table 2: Key Components in Buchwald-Hartwig Amination for C-N Bond Formation

| Component | Examples | Function | Reference |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Facilitates the cross-coupling reaction | beilstein-journals.orgresearchgate.net |

| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes the catalyst, enhances efficiency | wikipedia.orgyoutube.combeilstein-journals.org |

| Base | Cs₂CO₃, KOt-Bu | Deprotonates the amine nucleophile | beilstein-journals.org |

| Substrates | Aryl halides (Br, I), Aryl triflates, Primary/Secondary Amines | Coupling partners for C-N bond formation | wikipedia.orgorganic-chemistry.org |

Regioselective Functionalization Strategies at the C-5 Position

Introducing a functional group, such as a carbaldehyde, at the C-5 position of the 3-oxo-4H-1,4-benzoxazine scaffold requires precise regiochemical control. Various synthetic strategies can be employed to achieve this selective functionalization.

One common approach is to start with a pre-functionalized precursor. For example, the synthesis can begin with a substituted o-aminophenol or a salicylaldehyde (B1680747) derivative where the desired functional group (or a precursor to it) is already in the correct position. A synthesis of 3-oxo-1,4-benzoxazine-8-carbaldehyde (an isomer of the target compound) was achieved starting from 3-nitrosalicylaldehyde. lookchem.com A similar strategy could be envisioned starting with 6-hydroxysalicylaldehyde or a related compound to achieve substitution at the C-5 position.

Directed ortho-metalation (DoM) is another powerful strategy. A directing group on the benzoxazine ring can guide a metalating agent (like an organolithium reagent) to deprotonate the adjacent ortho position selectively. The resulting organometallic intermediate can then be quenched with an electrophile to install the desired functional group. For the 3-oxo-4H-1,4-benzoxazine system, the lactam oxygen or the N-H group could potentially direct metalation to the C-8 position, but careful selection of directing groups and reaction conditions could favor C-5 functionalization.

Furthermore, electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, can be used to introduce a formyl group onto the aromatic ring. The inherent electronic properties of the benzoxazine ring system will dictate the regioselectivity of such reactions. The electron-donating nature of the ring oxygen and nitrogen atoms would activate the aromatic ring towards electrophilic attack, and the specific position of formylation (e.g., C-5, C-7) would depend on the combined directing effects of the substituents.

Asymmetric Synthesis of Chiral 3-Oxo-4H-1,4-benzoxazine Derivatives

While 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde itself is achiral, the synthesis of chiral derivatives, particularly those with stereocenters at the C-2 position, is of significant interest. Asymmetric synthesis provides access to enantiomerically pure compounds, which is crucial for pharmacological studies.

One approach involves the use of chiral catalysts to control the stereochemical outcome of a key ring-forming reaction. For example, an iridium-catalyzed asymmetric intramolecular allylation of vinyl benzoxazinones has been developed to produce chiral 4H-3,1-benzoxazines through a kinetic resolution process, achieving high enantiomeric excess (s factor up to 170). nih.gov Although this produces a different isomer, the principle of using a chiral metal catalyst to induce asymmetry in the benzoxazine core is applicable.

Another strategy is to employ chiral auxiliaries or to start from a chiral pool material. For instance, enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues can be synthesized and then oxidized to the corresponding 3-oxo derivatives. researchgate.net Researchers have successfully obtained enantiomers of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate through preparative HPLC enantioseparation, yielding products with high enantiomeric purities (ee ≥ 99.5%). researchgate.net These enantiopure building blocks can then be further elaborated.

The enantioselective reductive cyclization of N-acylated β-amino enones using trichlorosilane, catalyzed by chiral Lewis bases, has been shown to produce optically active 4H-1,3-oxazines. lookchem.com This demonstrates how a chiral catalyst can facilitate a cyclization reaction to create a stereocenter with high enantioselectivity. Similar strategies could be adapted for the synthesis of chiral 1,4-benzoxazine derivatives.

Derivatization Strategies for the Aldehyde Moiety

The aldehyde group at the C-5 position of 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde is a versatile functional handle for a wide array of chemical transformations. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship studies.

Standard aldehyde reactions can be readily applied. These include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) can form new C-N bonds, yielding various amine derivatives. A large-scale synthesis of a related benzoxazine involved a reductive amination as a key step. lookchem.com

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the aldehyde into an alkene, allowing for carbon chain extension.

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles. For example, reaction with hydrazines or hydroxylamines can form hydrazones and oximes, respectively. The reaction of analogous 3-formylchromones with 2-hydroxyaniline and other hydrazines has been investigated, leading to a variety of condensation products. mdpi.com

These derivatization strategies allow for the systematic modification of the C-5 substituent, enabling fine-tuning of the molecule's physicochemical and biological properties.

Chemical Reactivity and Mechanistic Investigations of 3 Oxo 4h 1,4 Benzoxazine 5 Carbaldehyde

Reactions Involving the Carbaldehyde Group (e.g., Nucleophilic Additions, Condensation Reactions with Amines/Hydrazines)

The carbaldehyde group at the 5-position of the benzoxazinone (B8607429) ring is an electrophilic center and is expected to undergo typical reactions of aromatic aldehydes. These include nucleophilic additions and condensation reactions.

Nucleophilic Additions: The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. For instance, Grignard reagents or organolithium compounds would be expected to add to the carbonyl group to form secondary alcohols after an aqueous workup.

Condensation Reactions: The carbaldehyde group is anticipated to react with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones. These condensation reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen bonds. The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents to form various heterocyclic compounds demonstrates the reactivity of aldehyde-like functional groups in condensation reactions. The stability of the resulting products can be influenced by the reaction conditions and the nature of the reactants.

| Reactant | Expected Product | Reaction Type |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Condensation |

| Hydrazine (H₂N-NH₂) | Hydrazone | Condensation |

| Hydroxylamine (H₂N-OH) | Oxime | Condensation |

Transformations of the Benzoxazinone Ring System

The 1,4-benzoxazin-3-one scaffold is a key structural motif found in various biologically active compounds. Its reactivity is characterized by transformations involving the lactam functionality and the aromatic ring.

Esterification Reactions

While direct esterification of the lactam oxygen is not a typical reaction, derivatization of the benzoxazinone core can be achieved through multi-step sequences. For example, a new benzoxazine (B1645224) monomer with bis-ester groups has been synthesized through an esterification reaction of a hydroxyl-functionalized benzoxazine with terephthaloyl chloride. This suggests that if a hydroxyl group were introduced into the 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde structure, it could undergo esterification.

Hydrolysis Reactions

The lactam (cyclic amide) functionality within the benzoxazinone ring is susceptible to hydrolysis under either acidic or basic conditions. This reaction would lead to the opening of the oxazine (B8389632) ring to form an amino acid derivative. For instance, 1,3-benzoxazines can be hydrolyzed with HCl to open the oxazine ring and form 2-(aminomethyl)phenol (B125469) derivatives. Similarly, the hydrolysis of paraoxon, an organophosphate, can be catalyzed by metal complexes, indicating that the stability of such heterocyclic systems can be influenced by catalytic conditions.

| Condition | Expected Product |

| Acidic (e.g., H₃O⁺) | Ring-opened amino acid derivative |

| Basic (e.g., OH⁻) | Carboxylate salt of the ring-opened amino acid |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the aromatic part of the benzoxazinone ring are possible, particularly if a suitable leaving group is present. The electronic nature of the benzoxazinone system will direct the position of substitution. Additionally, nucleophilic attack can occur at the carbonyl carbon of the lactam, potentially leading to ring-opening or other transformations. The synthesis of a triazine-containing benzoxazine through nucleophilic substitution highlights the possibility of such reactions on the benzoxazine framework.

Ring Opening Reactions of Benzoxazine Derivatives

The oxazine ring in benzoxazine derivatives can be opened under various conditions. As mentioned, hydrolysis is a common method for ring-opening. Mechanistic studies have shown that the ring-opening of 1,3-benzoxazines can also be induced by thiols in a reversible manner. The presence of a Lewis acid catalyst can also facilitate the ring-opening of benzoxazoles in a cascade reaction to form 1,4-benzoxazine scaffolds. These examples from related benzoxazine structures suggest that the oxazine ring in 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde would also be susceptible to ring-opening reactions, which could be triggered by nucleophiles or acidic conditions.

N-Directed Ortho-Functionalization Strategies

The inherent directing group ability of the nitrogen atom within the 1,4-benzoxazine core provides a powerful tool for the regioselective functionalization of the appended benzene (B151609) ring. This N-directed C-H activation strategy allows for the introduction of various substituents at the ortho-position, a transformation that can be challenging to achieve through classical electrophilic aromatic substitution methods.

While research specifically detailing the ortho-functionalization of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde is specific, extensive studies on the closely related 1,3-benzoxazin-4-one scaffold offer significant insights into the expected reactivity. mdpi.comdntb.gov.uanih.govresearchgate.net The nitrogen atom of the benzoxazine ring acts as an endogenous directing group, coordinating to a transition metal catalyst and bringing it into close proximity to the C-H bond at the ortho position of the benzene ring. This facilitates the cleavage of the C-H bond and subsequent functionalization.

A variety of transition metal catalysts, including palladium, rhodium, and ruthenium, are commonly employed for such transformations. The choice of catalyst and reaction conditions can be tailored to achieve a range of ortho-functionalizations, including:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents in the presence of a suitable catalyst.

Alkylation and Arylation: The formation of new carbon-carbon bonds at the ortho-position can be accomplished through coupling with organometallic reagents or other coupling partners.

Acetoxylation and Hydroxylation: The introduction of oxygen-containing functionalities can provide precursors for further synthetic manipulations.

The general mechanism for these transformations typically involves the formation of a cyclometalated intermediate, where the transition metal is coordinated to both the nitrogen atom of the benzoxazine ring and the ortho-carbon of the benzene ring. This intermediate then undergoes further reaction with a coupling partner or an electrophile to afford the ortho-functionalized product.

Table 1: Examples of N-Directed Ortho-Functionalization on Benzoxazinone Scaffolds

| Catalyst System | Reagent | Functional Group Introduced | Reference |

| Pd(OAc)₂ / Ligand | Arylboronic acid | Aryl | mdpi.com |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkene | Alkenyl | nih.gov |

| RuCl₃ / NaIO₄ | N-Halosuccinimide | Halogen | researchgate.net |

Pyrroloannelation to Form Fused Ring Systems

The construction of a pyrrole (B145914) ring onto the 1,4-benzoxazine framework, a process known as pyrroloannelation, leads to the formation of complex, fused heterocyclic systems such as pyrrolo[1,2-a] researchgate.netmdpi.combenzoxazines. These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.

Several synthetic strategies have been developed for the synthesis of pyrrolo-fused benzoxazines. researchgate.netnih.govnih.gov One common approach involves a multi-component reaction, where a derivative of 2-aminophenol (B121084) (a precursor to the benzoxazine core) is reacted with an acetylenic ester and a β-nitrostyrene derivative. researchgate.netnih.gov This one-pot synthesis allows for the efficient construction of the pyrrolo[2,1-c] researchgate.netmdpi.combenzoxazine core.

The mechanism of this transformation is thought to proceed through an initial Michael addition of the aminophenol to the acetylenic ester, followed by a subsequent reaction with the β-nitrostyrene. Intramolecular cyclization and subsequent aromatization then lead to the formation of the fused pyrrole ring.

Another strategy involves the intramolecular cyclization of suitably functionalized 1,4-benzoxazine precursors. For instance, a 1,4-benzoxazine bearing a side chain with a reactive carbonyl group and an adjacent methylene group can undergo an intramolecular aldol-type condensation to form the pyrrole ring.

The aldehyde functionality in 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde provides a reactive handle that could potentially be utilized in pyrroloannelation strategies. For example, it could undergo condensation with a suitable nitrogen-containing reagent, followed by an intramolecular cyclization to construct the fused pyrrole ring.

Table 2: Synthetic Approaches to Pyrrolo-Fused Benzoxazines

| Reaction Type | Key Reagents | Fused System Formed | Reference |

| Three-component reaction | 2-Aminophenol, Acetylenic ester, β-Nitrostyrene | Pyrrolo[2,1-c] researchgate.netmdpi.combenzoxazine | researchgate.netnih.gov |

| Three-component reaction | 2-Aminophenols, Dialkylacetylenedicarboxylates, β-Nitrostyrene derivatives | Pyrrolo[1,2-d] researchgate.netmdpi.combenzoxazine | nih.gov |

| Intramolecular Cyclization | Functionalized 1,4-benzoxazine precursor | Pyrrolo[1,2-a] researchgate.netmdpi.combenzoxazine | nih.gov |

Based on the conducted research, detailed experimental spectroscopic and crystallographic data specifically for the compound 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde is not available in the public domain. While information exists for other isomers, such as 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbaldehyde lookchem.com and 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde, the specific data required to construct the requested article on the 5-carbaldehyde isomer could not be located.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the following sections as requested:

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Diffraction Analysis for Solid-State Structure Determination

To fulfill the user's request, access to a publication or database containing the experimental characterization of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde would be necessary. Without this specific data, generating the required content would lead to inaccuracies.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

However, DFT calculations are widely applied to the broader class of benzoxazine (B1645224) derivatives to predict various properties. These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.

For a hypothetical DFT analysis of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde, the following parameters would be of interest:

| Parameter | Significance |

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability. |

| Electron Density | Reveals the distribution of electrons and potential sites for electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential. |

Such calculations would provide valuable insights into the molecule's reactivity and potential for chemical transformations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. There are currently no specific MD simulation studies focused on 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde in the available scientific literature.

In the broader context of benzoxazine derivatives, MD simulations are employed to explore their conformational landscape and to study their interactions with other molecules, such as solvents or biological macromolecules. These simulations can reveal how the molecule behaves over time, including changes in its shape and its interactions with its environment. Key insights from MD simulations include:

Conformational Flexibility: Identifying the different shapes (conformations) the molecule can adopt and the energy barriers between them.

Solvation Effects: Understanding how the solvent influences the structure and behavior of the molecule.

Intermolecular Interactions: Characterizing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern how the molecule interacts with other molecules.

A hypothetical MD simulation of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde could provide a dynamic picture of its behavior, which is crucial for understanding its physical properties and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzoxazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no QSAR studies have been specifically conducted on 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde, extensive QSAR modeling has been performed on various benzoxazine derivatives.

These studies aim to identify the key molecular features that contribute to a particular biological activity, such as antimicrobial or anticancer effects. QSAR models are developed by calculating a set of molecular descriptors for a series of benzoxazine derivatives and then using statistical methods to find a correlation between these descriptors and the observed biological activity.

Commonly used molecular descriptors in QSAR studies of benzoxazines include:

| Descriptor Type | Examples |

| Electronic | HOMO energy, LUMO energy, dipole moment |

| Steric | Molecular weight, volume, surface area |

| Topological | Connectivity indices, shape indices |

| Thermodynamic | Heat of formation, solvation energy |

The resulting QSAR models can be used to predict the activity of new, untested benzoxazine derivatives and to guide the design of more potent compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. There is no specific molecular docking research available for 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde in published studies.

However, molecular docking is a frequently used tool in the study of benzoxazine derivatives to investigate their potential as therapeutic agents. These studies typically involve docking a series of benzoxazine compounds into the active site of a target protein to predict their binding affinity and binding mode. The results of molecular docking can provide valuable information about:

Binding Affinity: A score that estimates the strength of the interaction between the ligand and the target.

Binding Pose: The predicted orientation and conformation of the ligand within the active site.

Key Interactions: The specific amino acid residues in the target protein that interact with the ligand.

This information can help to explain the structure-activity relationships observed in a series of compounds and can guide the design of new ligands with improved binding affinity and selectivity.

Biological Activities and Mechanisms of Action of 3 Oxo 4h 1,4 Benzoxazine 5 Carbaldehyde Derivatives

Antimicrobial Efficacy (Antibacterial, Antifungal, Antimycobacterial)

Derivatives of 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde have demonstrated significant antimicrobial properties, exhibiting efficacy against a broad spectrum of pathogens, including bacteria, fungi, and mycobacteria. The versatile nature of the benzoxazine (B1645224) core allows for structural modifications that can enhance potency and selectivity against specific microbial targets.

The antibacterial activity of these derivatives has been observed against both Gram-positive and Gram-negative bacteria. For instance, certain novel symmetrical 1,3-benzoxazine derivatives have shown considerable promise as antimicrobials, with some compounds exhibiting antibacterial activity even better than standard medications. icm.edu.pl Studies have highlighted that the biological efficacy can be influenced by the nature and position of substituents on the benzoxazine ring. researchgate.net

In the realm of antifungal agents, benzoxazine derivatives have also shown significant potential. Research has indicated that these compounds can be effective against various fungal strains. researchgate.netikm.org.my For example, thionated 1,3-benzoxazine has demonstrated antifungal activities comparable to the fungicide fluconazole (B54011) against several fungal strains. ikm.org.my

Furthermore, the antimycobacterial potential of benzoxazine derivatives has been a key area of investigation. Novel 1,4-benzoxazin-2-one derivatives have been synthesized and shown to possess promising activity against Mycobacterium tuberculosis.

Below is a table summarizing the antimicrobial activity of selected 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde derivatives:

| Derivative/Compound | Target Microorganism | Activity/Observation |

| Symmetrical 1,3-benzoxazine derivatives | Gram-positive and Gram-negative bacteria | Promising antimicrobial action, some exceeding standard drugs. icm.edu.pl |

| Thionated 1,3-benzoxazine | Fungal strains | Activity comparable to fluconazole. ikm.org.my |

| PTP, PPP, and PBO derivatives | Various bacterial strains | PTP showed better biological efficacy with larger inhibition zones. researchgate.net |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Derivatives of 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde have emerged as potent antioxidants capable of scavenging free radicals and mitigating oxidative damage.

Several studies have demonstrated the in vitro antioxidant activities of these compounds using various assays. For instance, the discovery of C-3 tethered 2-oxo-benzo icm.edu.plresearchgate.netoxazines revealed promising antioxidant activities, with some analogs exhibiting IC50 values comparable to the standard antioxidant ascorbic acid in the DPPH free radical scavenging assay. nih.gov The antioxidant capacity of these derivatives is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. A detailed structure-activity relationship (SAR) study has suggested that the presence of electron-withdrawing groups can enhance the antioxidant activity. nih.gov

In addition to direct radical scavenging, some benzoxazine derivatives have been shown to modulate cellular signaling pathways involved in oxidative stress.

The following table presents the antioxidant activity of selected 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde derivatives:

| Derivative/Compound | Assay | IC50 Value/Observation |

| C-3 tethered 2-oxo-benzo icm.edu.plresearchgate.netoxazine (B8389632) (Compound 20t) | DPPH free radical scavenging | 4.74 ± 0.08 µg/mL. nih.gov |

| C-3 tethered 2-oxo-benzo icm.edu.plresearchgate.netoxazine (Compound 20b) | DPPH free radical scavenging | 6.89 ± 0.07 µg/mL. nih.gov |

| Various 2-oxo-benzo icm.edu.plresearchgate.netoxazine analogs | DPPH free radical scavenging | IC50 values ranging from 4.74 ± 0.08 to 92.20 ± 1.54 µg/mL. nih.gov |

Anticancer and Cell Proliferation Inhibitory Effects

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde derivatives showing considerable promise. These compounds have been found to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

Research has demonstrated that certain benzoxazine derivatives exhibit cytotoxic effects against a range of human cancer cell lines. For example, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have been synthesized and evaluated for their anti-proliferative activity, with some compounds displaying moderate to good potency. mdpi.com Similarly, benzoxazine and aminomethyl compounds derived from eugenol (B1671780) have exhibited anticancer activity in vivo, reducing tumor incidence and weight in mice with fibrosarcoma. nih.gov The anticancer efficacy of these derivatives is often linked to their ability to induce apoptosis, disrupt the cell cycle, and interfere with key signaling pathways involved in cancer progression.

The following table summarizes the anticancer activity of selected 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde derivatives:

| Derivative/Compound | Cancer Cell Line | IC50 Value/Observation |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (Molecule 14f) | PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG | 7.84–16.2 µM. mdpi.com |

| Amide 1,3,4-oxadiazole (B1194373) linked benzoxazole (B165842) (Compound 12c) | HT-29 (Colon cancer) | 0.018 µM. researchgate.net |

| Amide 1,3,4-oxadiazole linked benzoxazole (Compound 12g) | HT-29 (Colon cancer) | 0.093 µM. researchgate.net |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles (Compounds 14a–c) | MCF-7 and HepG2 | 2.32 to 8.35 µM. mdpi.com |

| Ciprofloxacin-based 1,3,4-thiadiazole (B1197879) derivatives | MCF-7 (Breast cancer) | 3.26–15.7 µM. mdpi.com |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | C32 (Melanoma) | 24.4 µM. nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | A375 (Melanoma) | 25.4 µM. nih.gov |

Enzyme Inhibition Studies

The ability of 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde derivatives to interact with and inhibit specific enzymes is a key aspect of their therapeutic potential. Research has focused on their inhibitory effects on enzymes implicated in various diseases, including neurodegenerative disorders and bacterial infections.

Glutathione (B108866) S-Transferase Inhibition

While direct studies on the inhibition of Glutathione S-Transferase (GST) by 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde derivatives are limited, research on structurally related compounds provides valuable insights. For instance, flavonoid-based inhibitors have been identified for the Phi-class glutathione transferase. researchgate.net Given the structural similarities between flavonoids and the benzoxazine core, it is plausible that benzoxazine derivatives could also interact with and modulate the activity of GSTs. These enzymes play a crucial role in detoxification and are often overexpressed in cancer cells, contributing to drug resistance. Therefore, the development of benzoxazine-based GST inhibitors could represent a promising strategy in cancer therapy. Further investigation is warranted to explore the direct inhibitory effects of 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde derivatives on various isoforms of GST.

Acetylcholinesterase Inhibition

Alzheimer's disease and other neurodegenerative disorders are often characterized by a decline in acetylcholine (B1216132) levels in the brain. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of this neurotransmitter. Several 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde derivatives have been identified as potent inhibitors of AChE.

A novel series of indole-benzoxazinones and benzoxazine-arylpiperazine derivatives were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE). researchgate.net The most active compounds demonstrated effective inhibitory profiles with Ki values in the micromolar range. researchgate.net Kinetic studies revealed a non-competitive mode of inhibition for these compounds. researchgate.net Similarly, other synthesized benzoxazine derivatives have shown significant inhibitory activity against AChE, with IC50 values in the low micromolar range. nih.govacs.org

The following table details the acetylcholinesterase inhibitory activity of selected derivatives:

| Derivative/Compound | Enzyme | IC50/Ki Value |

| Indole-benzoxazinone (Compound 7a) | Human Acetylcholinesterase (hAChE) | Ki = 20.3 ± 0.9 µM researchgate.net |

| Indole-benzoxazinone (Compound 7d) | Human Acetylcholinesterase (hAChE) | Ki = 20.2 ± 0.9 µM researchgate.net |

| Benzothiazole (B30560) and Benzo icm.edu.plresearchgate.netoxazin-3(4H)-one derivative (Compound 6f) | Acetylcholinesterase (AChE) | IC50 = 25.33 µg/mL nih.govacs.org |

| Benzothiazole and Benzo icm.edu.plresearchgate.netoxazin-3(4H)-one derivative (Compound 6d) | Acetylcholinesterase (AChE) | IC50 = 32.00 µg/mL nih.govacs.org |

DNA Gyrase Inhibition

Bacterial DNA gyrase is an essential enzyme involved in DNA replication, making it an attractive target for the development of novel antibacterial agents. While direct studies on 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde derivatives as DNA gyrase inhibitors are emerging, related heterocyclic compounds have shown significant promise.

For example, novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbaldehyde analogs have been designed and synthesized as potential DNA gyrase inhibitors. nih.gov One of the most potent compounds from this series strongly inhibited Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with very low IC50 values. nih.gov The benzothiazole scaffold, which shares structural similarities with the benzoxazine core, has also been a focus of research for developing DNA gyrase inhibitors with potent activity against various bacteria. diva-portal.org These findings suggest that the 3-oxo-4H-1,4-benzoxazine-5-carbaldehyde scaffold could be a valuable template for designing new and effective DNA gyrase inhibitors.

The following table provides data on the DNA gyrase inhibitory activity of related compounds:

| Derivative/Compound | Target Enzyme | IC50 Value |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | Staphylococcus aureus DNA gyrase | 0.15 µg/mL nih.gov |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | Bacillus subtilis DNA gyrase | 0.25 µg/mL nih.gov |

Glucosamine-6-phosphate Synthase Inhibition

Glucosamine-6-phosphate (GlcN-6-P) synthase is a recognized target for the development of antimicrobial and antidiabetic agents. nih.govresearchgate.net This enzyme catalyzes the first step in the hexosamine biosynthesis pathway, which is crucial for the formation of essential macromolecules in bacteria, fungi, and humans. researchgate.net While various compounds, including glutamine analogues and other heterocyclic structures, have been identified as inhibitors of this enzyme, current research has not specifically implicated 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde or its direct derivatives as inhibitors of Glucosamine-6-P synthase. nih.govresearchgate.net The search for novel inhibitors remains an active area of research, with a focus on compounds that can selectively target microbial enzymes or modulate the enzyme's activity in metabolic diseases. researchgate.net

Serine Protease Inhibition

The 1,4-benzoxazine scaffold is a key feature in a class of compounds known to inhibit serine proteases, a large family of enzymes involved in processes ranging from blood coagulation and digestion to inflammation. nih.govgoogle.combohrium.com Derivatives of 4H-3,1-benzoxazin-4-one, a structurally related core, have demonstrated inhibitory activity against several serine proteases.

These compounds act as mechanism-based inhibitors, forming acyl-enzyme intermediates during catalysis. nih.gov This activity is not limited to a single target; for instance, different derivatives have shown inhibitory potential against:

Complement C1r protease: This enzyme is a critical component of the classical complement pathway, which is implicated in inflammation and the pathology of conditions like Alzheimer's disease. google.combohrium.com A series of 2-amino-4H-3,1-benzoxazin-4-ones were synthesized and found to be effective inhibitors of C1r. bohrium.com

Cathepsin G (CatG): This serine protease, found in neutrophils, plays a role in various inflammatory pathologies. nih.gov A library of substituted 4H-3,1-benzoxazin-4-one derivatives identified inhibitors of CatG with IC50 values in the low micromolar range, highlighting their potential as anti-inflammatory agents. nih.gov

Matriptase-2: A transmembrane serine protease involved in iron homeostasis, making it a therapeutic target for iron overload syndromes. nih.govresearchgate.net Screening of a compound library identified 4H-3,1-benzoxazin-4-one analogues as having inhibitory activity against this enzyme. nih.govresearchgate.net

Human Leucocyte Elastase Inhibition

A significant focus of research on benzoxazinone (B8607429) derivatives has been their potent and specific inhibition of Human Leukocyte Elastase (HLE), also known as human sputum elastase (HSE). nih.govnih.gov HLE is a serine protease released by neutrophils during inflammation that can cause significant tissue damage, particularly in the lungs, leading to conditions like emphysema and adult respiratory distress syndrome. nih.govnih.gov

4H-3,1-benzoxazin-4-ones function as alternate substrate inhibitors of HLE. nih.gov The inhibitory mechanism involves the formation of an acyl-enzyme intermediate, which effectively sequesters the enzyme. nih.gov Extensive research has led to the development of highly potent derivatives with inhibition constants (Ki) in the nanomolar range. nih.govnih.gov For example, specific 5-methyl-4H-3,1-benzoxazin-4-one derivatives showed strong and highly specific inhibition of HSE with Ki values as low as 6.91 nM. nih.gov These compounds demonstrated high selectivity for HLE over other proteases, a desirable characteristic for therapeutic agents. nih.gov

| Compound Derivative | Target Enzyme | Inhibition Constant (Ki) | Selectivity |

| 7-(4-Chlorophenylsulfonyl-L-glutanyl)amino-5-methyl-2-isopropylamino-4H-3,1-benzoxazin-4-one (TEI-5624) | Human Sputum Elastase (HSE) | 6.91 nM | 300- to 45,000-fold vs. other proteinases |

| 7-(4-chlorophenylsulfonyl-L-lysyl)amino-5-methyl-2-isopropylamino-4H-3,1-benzoxazin-4-one (TEI-6344) | Human Sputum Elastase (HSE) | 16.3 nM | Not specified |

Other Pharmacological Activities

The versatility of the 1,4-benzoxazine core has led to the exploration of its derivatives for a wide array of pharmacological activities beyond protease inhibition. The scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.gov

| Pharmacological Activity | Findings and Examples |

| Antiviral | Derivatives have shown activity against various viruses. nih.govnih.govresearchgate.net Studies have evaluated their efficacy against RNA viruses like poliovirus and DNA viruses such as herpes simplex virus type 1. researchgate.net |

| Anti-inflammatory | Beyond protease inhibition, these compounds can modulate inflammatory pathways. nih.gov Some derivatives have been shown to inhibit the production of inflammatory mediators and downregulate enzymes like iNOS and COX-2 in microglia, suggesting a role in treating neuroinflammation. nih.gov |

| Antimalarial | The benzoxazine structure has been incorporated into molecules designed as potential antimalarial agents. nih.govnih.govresearchgate.net |

| Anticonvulsant | Certain benzoxazine derivatives have been investigated for their potential to manage seizures. researchgate.netresearchgate.net |

| Antidepressant | The scaffold has been used to develop compounds that interact with targets in the central nervous system, such as dopamine (B1211576) and serotonin (B10506) receptors, indicating potential for treating depression. nih.govresearchgate.net |

| Antihypertensive | Some derivatives have been studied for their effects on the cardiovascular system, including potential antihypertensive properties. researchgate.netresearchgate.netsapub.org |

| Antidiabetic | Certain benzoxazine-based compounds have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.gov This activity can help lower post-meal blood glucose levels, making them of interest for diabetes management. nih.gov |

Investigations into Molecular Targets and Biological Pathways

Research into the derivatives of 3-Oxo-4H-1,4-benzoxazine has identified several specific molecular targets and biological pathways through which they exert their effects.

Enzyme Inhibition: The most clearly defined targets are enzymes, particularly serine proteases. As detailed previously, Human Leukocyte Elastase (HLE) , Cathepsin G , C1r protease , and matriptase-2 are key molecular targets. nih.govbohrium.comnih.govnih.gov In the context of metabolic disease, enzymes such as α-amylase and α-glucosidase have been identified as targets for antidiabetic activity. nih.govnih.gov

Signaling Pathways: In the realm of anti-inflammatory action, investigations have pointed to the modulation of specific intracellular signaling pathways. Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to significantly activate the Nrf2-HO-1 pathway . nih.gov This pathway is a critical cellular defense mechanism against oxidative stress. By activating it, these compounds can reduce the production of reactive oxygen species (ROS) induced by inflammatory stimuli like lipopolysaccharide (LPS). nih.gov

Inflammatory Mediators: The anti-inflammatory effects are also mediated by the downregulation of key pro-inflammatory enzymes. Studies have demonstrated that these derivatives can reduce the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) , thereby mitigating the inflammatory response in microglial cells. nih.gov

Neurotransmitter Receptors: For activities related to the central nervous system, such as antidepressant effects, derivatives have been designed to interact with multiple G protein-coupled receptors (GPCRs), including dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors . nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of benzoxazinone derivatives. The most extensive SAR studies have been conducted for the inhibition of Human Leukocyte Elastase (HLE). nih.gov

For HLE inhibition, a clear SAR has emerged from the analysis of a large set of 4H-3,1-benzoxazin-4-one derivatives: nih.gov

Substitution at C2: Small alkyl substituents linked to the C2 position via heteroatoms (like oxygen or nitrogen) tend to enhance the initial acylation rate while limiting the deacylation rate, contributing to more potent inhibition. nih.gov

Substitution at C7: The introduction of strongly electron-donating groups at the C7 position helps to stabilize the oxazinone ring against nucleophilic attack, increasing the chemical stability of the inhibitor. nih.gov

Substitution at R6: Conversely, substitution at the R6 position was found to be highly unfavorable for inhibitory activity. nih.gov

For antidiabetic activity through α-glucosidase inhibition, SAR studies on 1,3-benzoxazine derivatives revealed different trends. For instance, the presence of an electron-withdrawing chlorine substituent was found to be more potent against the enzyme, whereas an electron-donating methyl group was less favorable. nih.gov

These SAR studies are fundamental for pharmacophore development, allowing for the rational design of new, more effective, and selective inhibitors based on the 3-Oxo-4H-1,4-benzoxazine scaffold for a variety of therapeutic targets.

Applications and Future Research Directions in Benzoxazine Chemistry

Role as Lead Compounds in Medicinal Chemistry Research

The benzoxazine (B1645224) scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide array of biological activities. nih.govnih.gov Compounds incorporating the 1,4-benzoxazine nucleus have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govumpr.ac.id The presence of the aldehyde group at the 5-position of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde offers a reactive site for chemical modification, allowing for the synthesis of a diverse library of derivatives. This structural feature is crucial for its potential as a lead compound, as it enables medicinal chemists to systematically alter the molecule's properties to enhance its biological activity, selectivity, and pharmacokinetic profile.

The exploration of benzoxazine derivatives as β2-adrenoceptor agonists highlights the therapeutic potential of this chemical class. nih.gov Furthermore, the synthesis of novel polyheterocyclic molecules derived from nih.govresearchgate.net-benzoxazin-3-one has been explored for their inhibitory effects against key enzymes in metabolic pathways, suggesting a potential role in managing conditions like diabetes. nih.gov These examples underscore the promise of the benzoxazine core in developing new therapeutic agents, and by extension, position 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde as a valuable starting point for such endeavors.

Potential in Agrochemical Development (Herbicides, Pesticides, Antifeedants)

The benzoxazinone (B8607429) structure is not only relevant in medicine but also in agriculture. Natural and synthetic benzoxazinones have demonstrated significant potential as agrochemicals. For instance, certain heterocyclic 1,4-benzoxazin-3-ones are known to be produced by cereal crops like maize, wheat, and rye, where they act as natural defense compounds against pests. mdpi.com This inherent biological activity has spurred research into synthetic analogs for weed and pest control.

The development of sulfur analogs of benzoxazinones, such as 1,4-benzothiazinones and 1,4-benzoxathianones, as bioherbicides showcases the ongoing efforts to leverage this chemical scaffold for agricultural applications. mdpi.com These compounds have shown promising phytotoxicity against various weeds. The aldehyde functionality in 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde provides a handle for creating derivatives that could be screened for herbicidal, pesticidal, or antifeedant properties, potentially leading to the development of new and effective crop protection agents.

Utility as Intermediates and Building Blocks in Complex Organic Synthesis

The reactivity of the aldehyde group, combined with the bicyclic benzoxazine core, makes 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde a valuable intermediate in organic synthesis. Aldehydes are versatile functional groups that can participate in a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations. This allows for the construction of more complex molecular architectures.

The synthesis of 4H-1,3-benzoxazines and their derivatives is an active area of research, with various synthetic methodologies being developed. organic-chemistry.org The ability to introduce diverse substituents onto the benzoxazine ring system is crucial for creating novel compounds with specific properties. researchgate.net As a functionalized benzoxazine, 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde can serve as a key building block for the synthesis of more elaborate heterocyclic systems with potential applications in both medicinal and materials chemistry.

Exploration in Advanced Material Science (e.g., Polymers, Coatings, Resins)

Benzoxazine-based monomers are renowned for their ability to undergo thermal ring-opening polymerization to form high-performance polybenzoxazine resins. nih.govresearchgate.net These thermosetting polymers exhibit a desirable combination of properties, including excellent thermal stability, low water absorption, high glass transition temperatures, and near-zero shrinkage upon curing. researchgate.net These characteristics make them suitable for a variety of demanding applications, such as in the aerospace and microelectronics industries. researchgate.net

The presence of a reactive aldehyde group on the benzoxazine ring of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde could be exploited to create functional polymers. This aldehyde could be used to cross-link polymer chains, to graft other molecules onto the polymer backbone, or to create hybrid materials with unique properties. The synthesis of bio-based polybenzoxazines from natural phenolic compounds like vanillin, which also contains an aldehyde group, demonstrates the feasibility of incorporating such functionalities into polymer structures. nih.gov

Emerging Research Areas and Unexplored Biological Potentials

While the core applications of benzoxazines are relatively well-explored, new research areas and biological targets are continuously emerging. The versatility of the benzoxazine scaffold allows for its adaptation to new challenges in medicinal chemistry and materials science. For example, the design of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as anti-proliferative agents represents a recent advancement in the search for novel anticancer compounds. nih.gov

The unexplored biological potential of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde and its derivatives is vast. Systematic screening of this compound and its analogs against a wide range of biological targets could uncover novel activities. Furthermore, the unique electronic and structural properties imparted by the 5-carbaldehyde group may lead to unexpected applications in areas such as molecular sensing, organic electronics, or catalysis. Further investigation into the chemistry and biological activity of this specific compound is warranted to fully realize its potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of substituted benzoxazine precursors. A Vilsmeier–Haack reaction (using DMF/POCl₃) is effective for introducing the aldehyde group at the 5-position . Optimize reaction temperature (typically 80–100°C) and stoichiometry of reagents to avoid over-oxidation. Monitor progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients. Yield improvements (>60%) are achievable by adding catalytic Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and benzoxazine ring structure.

- IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for the oxazine ring and ~1720 cm⁻¹ for the aldehyde).

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves stereoelectronic effects and validates intramolecular hydrogen bonding between the aldehyde and oxazine oxygen .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm) and HPLC. For solid-state stability, use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C). Store samples in amber vials under nitrogen to prevent photo-oxidation and moisture absorption .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde in nucleophilic addition reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots at the aldehyde carbon. Molecular docking (AutoDock Vina) can simulate interactions with nucleophiles like amines or thiols. Compare computed activation energies with experimental kinetics (e.g., stopped-flow spectroscopy) to validate models. Such integration clarifies regioselectivity in Schiff base formation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Orthogonal Assays : Re-test activity using both agar diffusion (MIC) and broth microdilution (IC₅₀) methods against standardized microbial strains (e.g., S. aureus ATCC 25923).

- Structural Validation : Confirm sample purity via -NMR and LC-MS to rule out degradation products.

- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to bacterial enzymes (e.g., dihydrofolate reductase) .

Q. How can researchers design derivatives to enhance the compound’s pharmacological profile while retaining core bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substitutions at the 5-carbaldehyde (e.g., hydrazones, oximes) or modifications to the oxazine ring (e.g., fluorination at the 3-position).

- ADMET Prediction : Use SwissADME or ADMETLab to forecast pharmacokinetics. Prioritize derivatives with LogP <3.5 and high gastrointestinal absorption.

- In Vivo Validation : Test lead compounds in zebrafish models for bioavailability and toxicity before murine studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.